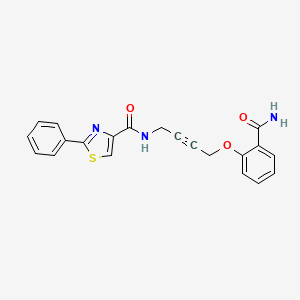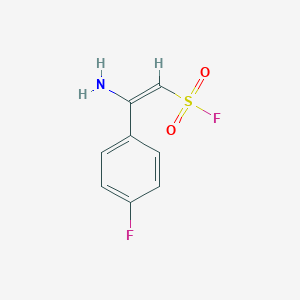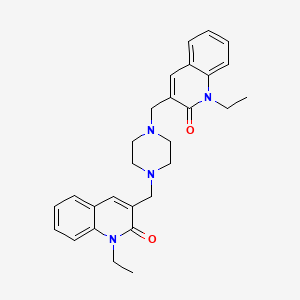
2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide, also known as DMS-7, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. DMS-7 belongs to the class of sulfonamide compounds and has been shown to exhibit promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide is not fully understood. However, it has been suggested that 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Moreover, 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide has been shown to have antitumor activity in vivo, making it a promising candidate for further research. However, one of the limitations of using 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide in lab experiments is its relatively complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide. One potential direction is to investigate the potential use of 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide in combination with other anticancer drugs to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide and its potential applications in drug development. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide to make it more widely available for research purposes.
Synthesis Methods
The synthesis of 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide involves several steps, including the reaction of 2-cyano-N-methylpyridine-3-sulfonamide with 2,2-dimethyl-3-aminopropylamine and morpholine. The resulting product is purified through recrystallization to obtain pure 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide.
Scientific Research Applications
2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide has been extensively studied for its potential use in drug development. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. Moreover, 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide has been shown to have antitumor activity in vivo, making it a promising candidate for further research.
properties
IUPAC Name |
2-cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-16(2,13-20-7-9-23-10-8-20)12-19(3)24(21,22)15-5-4-6-18-14(15)11-17/h4-6H,7-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCIJKCJEJWUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN(C)S(=O)(=O)C2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-n-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-n-methylpyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2948184.png)
![4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2948185.png)
![1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2948187.png)
![(E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2948190.png)
![2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/no-structure.png)


![(E)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2948194.png)
![2-[1-(4-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2948196.png)
![5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine](/img/structure/B2948197.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2948198.png)
![4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide](/img/structure/B2948199.png)
